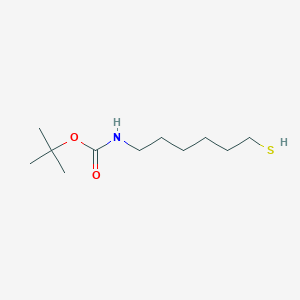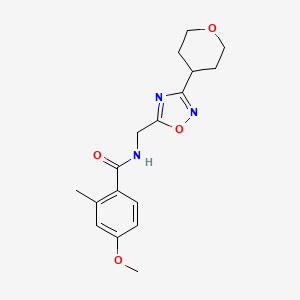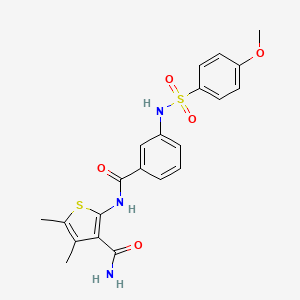![molecular formula C22H18BrCl3N2O B2612598 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide CAS No. 303061-49-6](/img/structure/B2612598.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide” is a complex organic compound. It contains a bromoanilino group, a trichloroethyl group, and a diphenylacetamide group . The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromoanilino group would likely be involved in pi-pi interactions with the diphenylacetamide group, potentially leading to interesting structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromoanilino, trichloroethyl, and diphenylacetamide groups . For example, the bromine atom would likely make the compound relatively heavy and potentially quite reactive .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has shown that derivatives of diphenhydramine, including compounds with bromo and tolyl derivatives, exhibit anti-inflammatory effects. These effects are attributed to their ability to decrease acute inflammations, potentially through reduction in vascular permeability or antagonistic effects on H1 histamine receptors (Ahmadi et al., 2012).
Catalytic Applications
Palladium complexes derived from diphenylacetamide-based thio/selenoethers have been synthesized and shown to be efficient catalysts for C-C and C-O coupling reactions. These complexes demonstrate significant potential in organic synthesis and materials science, highlighting the versatility of diphenylacetamide derivatives in catalysis (Singh & Singh, 2017).
Herbicide Mechanism Studies
Diphenamid, a derivative of diphenylacetamide, has been studied for its herbicidal action. It inhibits adventitious roots in certain crops without decreasing foliage growth, indicating a selective herbicidal effect that could be beneficial in agricultural applications (Nishimoto & Warren, 1971).
Antimicrobial and Antifungal Activities
Synthesis of new diphenylamine derivatives, related to the structural motif of diphenylacetamide, has shown significant antimicrobial and antifungal activities. These studies suggest the potential of diphenylacetamide derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Kumar & Mishra, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl3N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSPWMUYVKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide | |
CAS RN |
303061-49-6 |
Source


|
| Record name | N-(1-(4-BROMOANILINO)-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

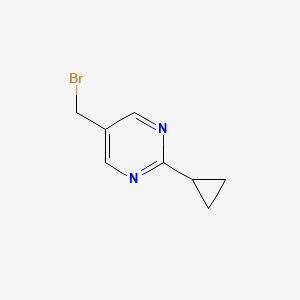
![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)

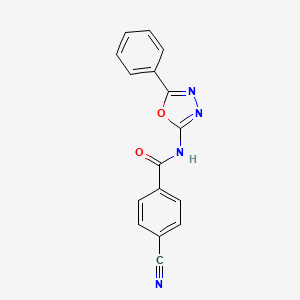
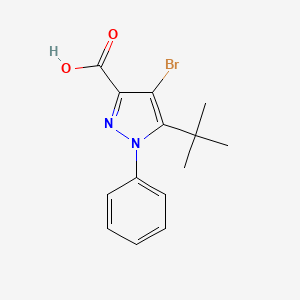
![6-[[4-(4-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2612523.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)
